

Dehydroadynenerigenin Glucosyl-digitaloside: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroadynenerigenin glucosyldigitaloside*

Cat. No.: *B597962*

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This technical guide provides an in-depth analysis of **Dehydroadynenerigenin glucosyldigitaloside**, a cardiac glycoside with significant potential in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical structure, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

Dehydroadynenerigenin glucosyldigitaloside (CAS No. 144223-70-1) is a complex steroid derivative. Its chemical formula is $C_{36}H_{52}O_{13}$, with a molecular weight of approximately 692.79 g/mol.

Chemical Structure:

The structure of **Dehydroadynenerigenin glucosyldigitaloside** is characterized by a steroid nucleus linked to a diglucosyl moiety. The aglycone portion, Dehydroadynenerigenin, is a cardenolide. The complete chemical structure can be represented by the following SMILES notation:

C[C@@]12[C@]3(CC=C2C4=CC(OC4)=O)[C@]5(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]8O)CO)--INVALID-LINK--O7)OC)O)CC6)([H])CC5)C([H])CC1)O3

A 2D representation of this structure is crucial for understanding its stereochemistry and functional groups.

(A 2D chemical structure diagram would be generated here based on the SMILES string if a chemical drawing tool were available within the current environment.)

Physicochemical and Spectroscopic Data Summary:

At present, specific, experimentally determined quantitative data for **Dehydroadynigerinin glucosyldigitaloside**, such as melting point, solubility, and detailed NMR and mass spectrometry assignments, are not readily available in public databases. Researchers are encouraged to perform these characterizations upon isolation or synthesis. For reference, related cardiac glycosides exhibit the following general properties:

Property	Typical Value/Characteristic
Appearance	White or off-white crystalline solid
Solubility	Generally soluble in methanol, ethanol, and DMSO; poorly soluble in water.
UV-Vis Spectroscopy	Characteristic absorbance maxima related to the lactone ring and other chromophores.
Infrared Spectroscopy	Peaks corresponding to hydroxyl, carbonyl (lactone), and C-O ether linkages.
Nuclear Magnetic Resonance	Complex proton and carbon spectra indicative of the steroidal and sugar moieties.
Mass Spectrometry	Provides accurate molecular weight and fragmentation patterns for structural elucidation.

Mechanism of Action and Biological Activity

Dehydroadynerigenin glucosyldigitaloside is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump located in the cell membrane of myocytes.^[1]

Signaling Pathway of Na⁺/K⁺-ATPase Inhibition:

The inhibition of the Na⁺/K⁺-ATPase pump by cardiac glycosides initiates a cascade of events leading to an increase in intracellular calcium concentration, which in turn enhances myocardial contractility.



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Caption: Signaling pathway of Na⁺/K⁺-ATPase inhibition by **Dehydroadynerigenin glucosyldigitaloside**.

Biological Activity Data (Reference Compounds):

While specific IC₅₀ values for **Dehydroadynerigenin glucosyldigitaloside** are not currently published, data for well-characterized cardiac glycosides provide a benchmark for its potential potency.

Compound	Target	Assay System	IC ₅₀ Value
Digoxin	Na ⁺ /K ⁺ -ATPase	MDA-MB-231 cells	~164 nM
Digoxin	Na ⁺ /K ⁺ -ATPase	A549 cells	40 nM
Ouabain	Na ⁺ /K ⁺ -ATPase	MDA-MB-231 cells	89 nM
Ouabain	Na ⁺ /K ⁺ -ATPase	A549 cells	17 nM

Data sourced from a study on related cardiac glycosides and their effect on cancer cell lines.^[1]

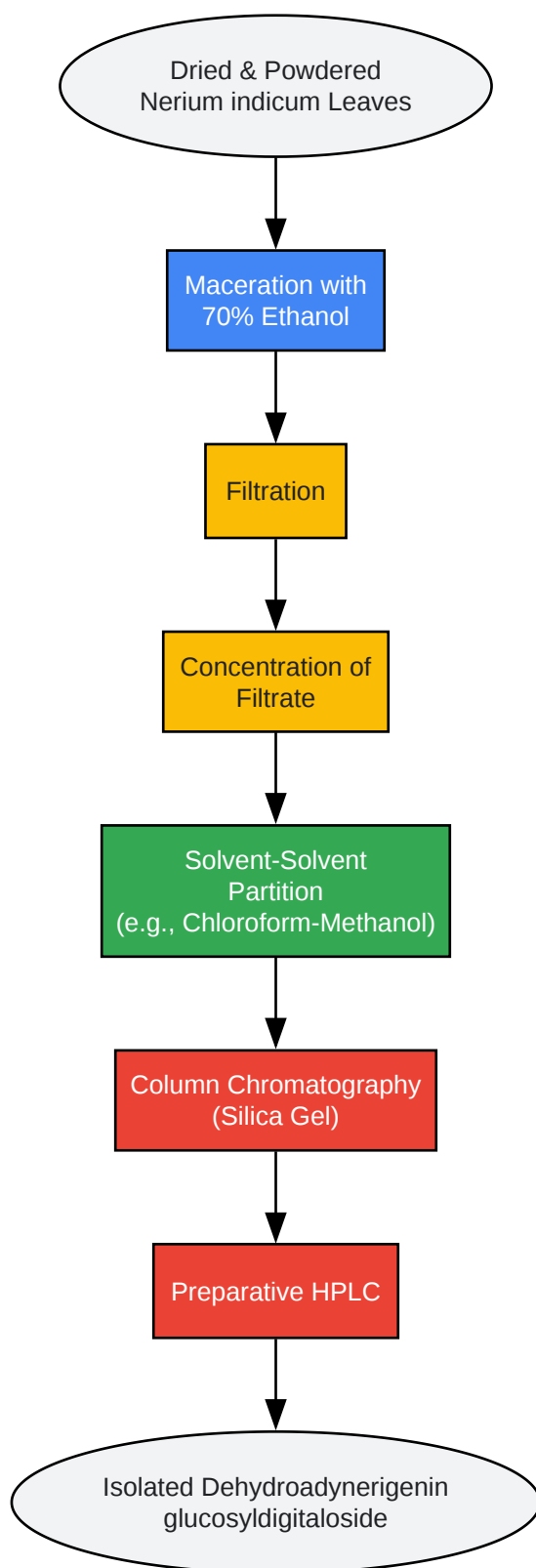
Experimental Protocols

The following sections detail generalized experimental procedures relevant to the study of **Dehydroadynenerigenin glucosyldigitaloside**. These protocols are intended as a starting point and may require optimization for specific research objectives.

Isolation of Cardiac Glycosides from *Nerium indicum*

Dehydroadynenerigenin glucosyldigitaloside can be isolated from the leaves of *Nerium indicum* (also known as *Nerium oleander*).

Experimental Workflow for Isolation:



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Caption: General workflow for the isolation of **Dehydroadynenerigenin glucosyldigitaloside**.

Detailed Methodology:

- Extraction:
 - Air-dry and powder the leaves of *Nerium indicum*.
 - Macerate the powdered plant material in 70% ethanol at room temperature for 24-48 hours.
 - Filter the extract to remove solid plant material.
 - Concentrate the filtrate under reduced pressure to yield a crude extract.
- Purification:
 - The crude extract is subjected to solvent-solvent partitioning. A common system is a chloroform-methanol-water mixture to separate compounds based on polarity.
 - The fraction enriched with cardiac glycosides is then subjected to column chromatography over silica gel.
 - Elution is performed with a gradient of increasing polarity, for example, using a mixture of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Dehydroadynenerigenin glucosyldigitaloside**.

Na⁺/K⁺-ATPase Inhibition Assay

This assay is designed to quantify the inhibitory activity of **Dehydroadynenerigenin glucosyldigitaloside** on the Na⁺/K⁺-ATPase enzyme.

Methodology:

- Enzyme Preparation:

- Isolate microsomal fractions rich in Na⁺/K⁺-ATPase from a suitable tissue source (e.g., porcine or canine kidney cortex).
- Assay Procedure:
 - The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
 - The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl₂, and ATP.
 - Two sets of reactions are prepared: one with and one without ouabain (a specific Na⁺/K⁺-ATPase inhibitor) to determine the ouabain-sensitive ATPase activity.
 - Test compound (**Dehydroadynenerigenin glucosyldigitaloside**) is added at various concentrations to the reaction mixture.
 - The reaction is initiated by the addition of ATP and incubated at 37°C.
 - The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method (e.g., Malachite green assay).
- Data Analysis:
 - The percentage of inhibition is calculated for each concentration of the test compound relative to the control (ouabain-sensitive activity).
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Dehydroadynenerigenin glucosyldigitaloside represents a promising molecule for further investigation in the field of cardiovascular research and potentially other therapeutic areas. This guide provides a foundational understanding of its chemical nature, mechanism of action, and essential experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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References

- 1. Inhibition of the Na⁺/K⁺-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydroadynenerigenin Glucosyl-digitaloside: A Comprehensive Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597962#what-is-the-chemical-structure-of-dehydroadynenerigenin-glucosyldigitaloside>]

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